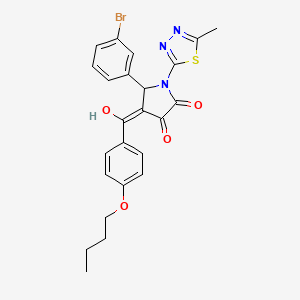
5-(3-Bromophenyl)-4-(4-butoxybenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(3-Bromophenyl)-4-(4-butoxybenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H22BrN3O4S and its molecular weight is 528.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 5-(3-Bromophenyl)-4-(4-butoxybenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one is a synthetic derivative notable for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C22H24BrN3O3S
- Molecular Weight : 480.41 g/mol
- CAS Number : Not specified in the search results.
Structural Features
The compound features a pyrrolone backbone, which is modified with a bromophenyl group and a butoxybenzoyl moiety. The presence of a thiadiazole ring contributes to its unique biological profile.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyrrolones have been shown to inhibit bacterial growth by disrupting cell wall synthesis.
Anticancer Properties
Several studies have reported that pyrrolone derivatives can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and the modulation of pro-apoptotic and anti-apoptotic proteins.
Case Study: Anticancer Activity
In a study examining the effects of related compounds on cancer cell lines, it was found that:
- Compound A (structurally similar) exhibited IC50 values in the low micromolar range against breast cancer cells.
- The compound induced cell cycle arrest at the G2/M phase, leading to increased apoptosis rates.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This activity may be linked to its ability to modulate NF-kB signaling pathways.
Research Findings
A study demonstrated that:
- Treatment with the compound reduced levels of TNF-alpha and IL-6 in vitro.
- In vivo models showed decreased edema in response to inflammatory stimuli.
Neuroprotective Effects
Emerging evidence suggests that compounds like this pyrrolone may provide neuroprotection through antioxidant mechanisms. By scavenging free radicals, they can potentially mitigate oxidative stress-related neuronal damage.
Data Table: Summary of Biological Activities
Eigenschaften
CAS-Nummer |
609795-78-0 |
|---|---|
Molekularformel |
C24H22BrN3O4S |
Molekulargewicht |
528.4 g/mol |
IUPAC-Name |
(4E)-5-(3-bromophenyl)-4-[(4-butoxyphenyl)-hydroxymethylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H22BrN3O4S/c1-3-4-12-32-18-10-8-15(9-11-18)21(29)19-20(16-6-5-7-17(25)13-16)28(23(31)22(19)30)24-27-26-14(2)33-24/h5-11,13,20,29H,3-4,12H2,1-2H3/b21-19+ |
InChI-Schlüssel |
UPAYWOSNVOQUIN-XUTLUUPISA-N |
Isomerische SMILES |
CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC(=CC=C4)Br)/O |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC(=CC=C4)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















